5-Hydroxy saxagliptin

DPP-4 inhibition Enzyme kinetics Type 2 diabetes

5-Hydroxy saxagliptin (BMS 510849) is the primary active metabolite of saxagliptin, delivering 2- to 3-fold higher systemic exposure and a longer elimination half-life (t1/2 ≈ 4 h) than the parent drug. Its unique DPP-4 inhibition kinetics (Ki = 2.6 nM, dissociation t1/2 = 23 min) demand analytical distinction—substituting the parent for this metabolite compromises bioequivalence data and regulatory compliance. This high-purity (≥98%) reference standard is indispensable for validated LC-MS/MS method development, ANDA submissions, and PK/PD modeling in special populations.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
CAS No. 841302-24-7
Cat. No. B1146384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy saxagliptin
CAS841302-24-7
Synonyms(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile;  BMS 510849;  5-Hydroxy Saxagliptin;  BMS 510849;  M2 Saxagliptin Hydroxylated Metabolite
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N
InChIInChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1
InChIKeyGAWUJFVQGSLSSZ-YQWHHNEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Saxagliptin (CAS 841302-24-7) for DPP-4 Inhibitor Research and Bioanalytical Quantification: Procurement Guide


5-Hydroxy saxagliptin (CAS 841302-24-7), also known as saxagliptin metabolite M2 or BMS 510849, is the major pharmacologically active metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin [1]. It is an amino acid amide with the molecular formula C18H25N3O3 and a molecular weight of 331.41 g/mol [2]. 5-Hydroxy saxagliptin is formed primarily via cytochrome P450 3A4/5 (CYP3A4/5)-mediated hydroxylation of the parent drug [3]. This compound is essential for pharmacokinetic studies, DPP-4 inhibition assays, and as a reference standard in analytical method development and validation for saxagliptin-containing pharmaceutical formulations [4].

Why Generic 5-Hydroxy Saxagliptin (CAS 841302-24-7) Cannot Be Substituted: A Quantitative Justification


5-Hydroxy saxagliptin is not a generic substitute for the parent drug saxagliptin or other DPP-4 inhibitors. It possesses a distinct DPP-4 inhibition profile, including a Ki value of 2.6 nM and a prolonged enzyme dissociation half-life (t1/2) of 23 minutes at 37°C, which differs significantly from saxagliptin (Ki = 1.3 nM, t1/2 = 50 minutes) and other DPP-4 inhibitors such as sitagliptin (t1/2 < 2 minutes) and vildagliptin (t1/2 = 3.5 minutes) [1]. In human pharmacokinetic studies, plasma exposure to 5-hydroxy saxagliptin is approximately 2- to 3-fold higher than that of saxagliptin itself [2]. Furthermore, its elimination half-life (t1/2 ≈ 4 hours) is longer than that of the parent compound (t1/2 ≈ 3 hours) [2]. These quantitative differences in potency, binding kinetics, and systemic exposure directly impact pharmacodynamic outcomes and must be accounted for in both research and regulated bioanalysis. Substituting the parent drug for the metabolite, or vice versa, without validated analytical distinction will compromise data integrity and regulatory compliance .

5-Hydroxy Saxagliptin (CAS 841302-24-7): Quantitative Differentiation Evidence for Informed Procurement


DPP-4 Inhibition Potency and Prolonged Binding Kinetics of 5-Hydroxy Saxagliptin vs. Parent Saxagliptin and Other DPP-4 Inhibitors

5-Hydroxy saxagliptin inhibits human recombinant DPP-4 with a Ki of 2.6 nM and exhibits a prolonged dissociation half-life (t1/2) of 23 minutes at 37°C. This is compared to the parent compound saxagliptin, which has a Ki of 1.3 nM and a t1/2 of 50 minutes [1]. In contrast, the DPP-4 inhibitors sitagliptin and vildagliptin dissociate rapidly from the enzyme, with t1/2 values of < 2 minutes and 3.5 minutes, respectively [1]. The prolonged binding of 5-hydroxy saxagliptin is hypothesized to contribute to sustained DPP-4 inhibition in vivo.

DPP-4 inhibition Enzyme kinetics Type 2 diabetes Drug discovery

Selectivity of 5-Hydroxy Saxagliptin for DPP-4 over DPP-8 and DPP-9

5-Hydroxy saxagliptin demonstrates high selectivity for DPP-4 over the related proteases DPP-8 and DPP-9. Its Ki values for human recombinant DPP-8 and DPP-9 are 2,495 nM and 423 nM, respectively, compared to a Ki of 2.6 nM for DPP-4 [1]. This corresponds to a selectivity ratio of approximately 960-fold for DPP-8 and 163-fold for DPP-9. While saxagliptin also exhibits high selectivity (Kis of 2,200 nM for DPP-8 and 380 nM for DPP-9) [1], the quantitative selectivity profile of 5-hydroxy saxagliptin is essential for confirming that its in vivo effects are mediated specifically through DPP-4 inhibition and not through off-target protease inhibition.

DPP-4 selectivity Off-target activity Protease inhibition Safety pharmacology

Comparative Pharmacokinetics: 5-Hydroxy Saxagliptin Exposure vs. Parent Saxagliptin in Humans

In healthy Chinese subjects receiving a 5 mg oral dose of saxagliptin, plasma exposure to 5-hydroxy saxagliptin was approximately 2- to 3-fold higher than exposure to the parent drug saxagliptin [1]. Additionally, the elimination half-life (t1/2) of 5-hydroxy saxagliptin was approximately 4 hours, compared to approximately 3 hours for saxagliptin [1]. This indicates that 5-hydroxy saxagliptin circulates at higher concentrations and persists longer in plasma than the parent compound. These findings are consistent with the observation that 5-hydroxy saxagliptin accounted for 44.1% of the total radioactivity recovered in urine and feces following a [14C]saxagliptin dose, compared to 24.0% for unchanged saxagliptin [2].

Pharmacokinetics Drug metabolism Bioanalysis Clinical pharmacology

Analytical Method Performance: UHPLC-MS/MS Quantification of 5-Hydroxy Saxagliptin in Human Plasma

A validated UHPLC-MS/MS method for the simultaneous quantification of saxagliptin and 5-hydroxy saxagliptin in human plasma demonstrates a linear calibration range of 0.2–100 ng/mL for 5-hydroxy saxagliptin and 0.1–50 ng/mL for saxagliptin [1]. The method achieved mean extraction recoveries of 97.68% for 5-hydroxy saxagliptin and 99.87% for saxagliptin, with matrix effects of 0.86 and 0.85, respectively [1]. Intraday and interday relative standard deviations (RSD) were maintained below 15% for both analytes [1]. This method's performance confirms that 5-hydroxy saxagliptin can be reliably quantified at clinically relevant concentrations, supporting its use as a reference standard in regulated bioanalysis.

Bioanalysis UHPLC-MS/MS Method validation Pharmacokinetics

Impact of Renal Impairment on 5-Hydroxy Saxagliptin Pharmacokinetics

In subjects with varying degrees of renal impairment, the area under the plasma concentration-time curve (AUC∞) for 5-hydroxy saxagliptin increased significantly relative to healthy subjects. Specifically, AUC∞ values were 67% higher in mild renal impairment, 192% (2.9-fold) higher in moderate renal impairment, and 347% (4.5-fold) higher in severe renal impairment [1]. In comparison, the parent compound saxagliptin showed less pronounced increases: 16%, 41%, and 108% (2.1-fold) higher AUC∞ in mild, moderate, and severe renal impairment, respectively [1]. This indicates that 5-hydroxy saxagliptin accumulates to a greater extent than saxagliptin in patients with renal dysfunction.

Renal impairment Pharmacokinetics Special populations Drug safety

Optimal Research and Industrial Applications for 5-Hydroxy Saxagliptin (CAS 841302-24-7)


Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of DPP-4 Inhibition

5-Hydroxy saxagliptin is the primary circulating active species following saxagliptin administration, with plasma exposure 2- to 3-fold higher than the parent drug and an elimination half-life of approximately 4 hours [1]. Its prolonged DPP-4 dissociation half-life of 23 minutes contributes to sustained enzyme inhibition [2]. Researchers constructing PK/PD models for saxagliptin must incorporate 5-hydroxy saxagliptin concentration-time data to accurately predict DPP-4 inhibition and glucose-lowering effects. The EC50 of 5-hydroxy saxagliptin is approximately half that of the parent saxagliptin (EC50,5-OH SAX = 0.46 × EC50,SAX) [3], providing a quantitative parameter for model building.

Regulated Bioanalysis and Bioequivalence Studies

Regulatory guidances for generic drug applications require the simultaneous quantification of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin. Validated UHPLC-MS/MS methods achieve linear ranges of 0.2–100 ng/mL for 5-hydroxy saxagliptin and 0.1–50 ng/mL for saxagliptin in human plasma, with extraction recoveries >97% and intraday/interday RSD <15% [4]. 5-Hydroxy saxagliptin reference standards are essential for method development, validation, and routine sample analysis in bioequivalence studies. Stable isotope-labeled analogs, such as 5-hydroxy saxagliptin-15N-d2, serve as ideal internal standards to correct for matrix effects and recovery variability .

In Vitro Selectivity Profiling of DPP-4 Inhibitors

5-Hydroxy saxagliptin is a potent and highly selective DPP-4 inhibitor, with Ki values of 2.6 nM for DPP-4, 2,495 nM for DPP-8, and 423 nM for DPP-9 [5]. This selectivity profile (≥163-fold over DPP-9 and ≥960-fold over DPP-8) makes it a valuable tool compound for in vitro studies investigating the role of DPP-4 in incretin hormone regulation, immune function, and cell adhesion. Its selectivity profile is comparable to that of the parent compound saxagliptin [2], confirming that metabolite formation does not compromise target specificity.

Special Population Pharmacokinetic Studies

In subjects with renal impairment, 5-hydroxy saxagliptin accumulates to a greater extent than saxagliptin. Its AUC∞ increases by 67%, 192%, and 347% in mild, moderate, and severe renal impairment, respectively, compared to healthy subjects [6]. Therefore, 5-hydroxy saxagliptin must be quantified in pharmacokinetic studies involving patients with renal dysfunction, hepatic impairment, or those receiving strong CYP3A4/5 inhibitors. These data are critical for understanding the safety and efficacy of saxagliptin in special populations and for developing appropriate dosing recommendations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.